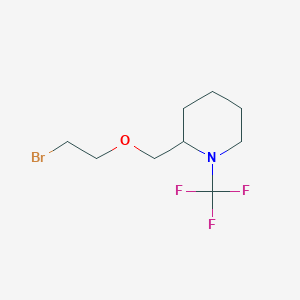
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a bromoethoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine typically involves the reaction of piperidine derivatives with bromoethoxy and trifluoromethyl reagents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with 2-bromoethanol in the presence of a base to form the bromoethoxy intermediate. This intermediate is then reacted with a trifluoromethylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include corresponding ketones or alcohols.
Reduction: Products include reduced piperidine derivatives.
科学的研究の応用
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
- 2-((2-Bromoethoxy)methyl)benzene
- (2-Bromoethoxy)-tert-butyldimethylsilane
Uniqueness
Compared to similar compounds, 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl and bromoethoxy groups on a piperidine ring. This combination imparts distinct chemical and physical properties, making it particularly useful in various research and industrial applications.
特性
分子式 |
C9H15BrF3NO |
|---|---|
分子量 |
290.12 g/mol |
IUPAC名 |
2-(2-bromoethoxymethyl)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C9H15BrF3NO/c10-4-6-15-7-8-3-1-2-5-14(8)9(11,12)13/h8H,1-7H2 |
InChIキー |
HTYJXQOSSZJYQE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)COCCBr)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


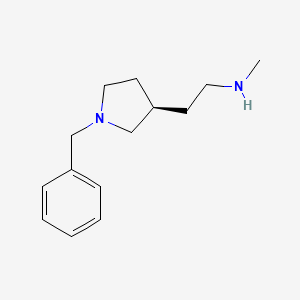
![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)


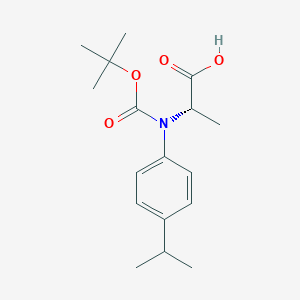
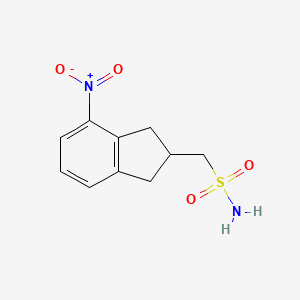

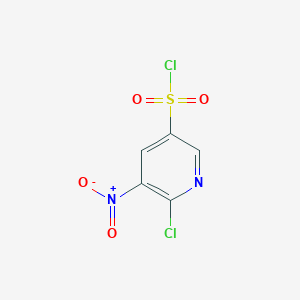
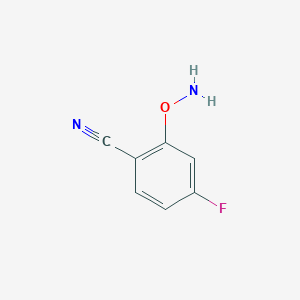
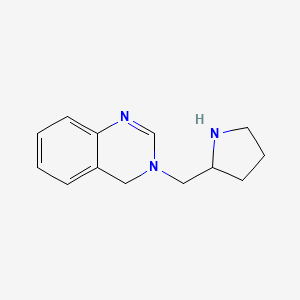
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)



